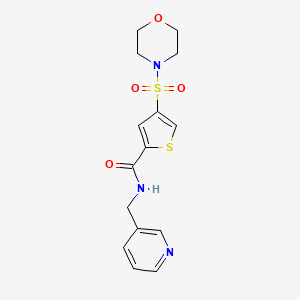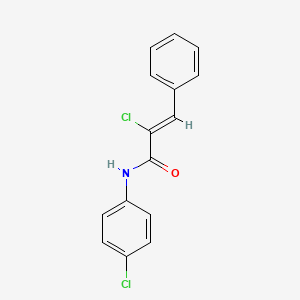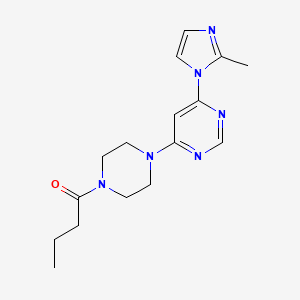
2-(2-chlorophenyl)-4-(4-morpholinyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinazoline derivatives are synthesized through multiple steps involving starting materials such as chloroaniline or chlorobenzamide, which undergo processes like esterification, amidation, reduction, and condensation reactions with other compounds like morpholine. For example, the synthesis of similar compounds involves the intermediate formation of 2-amino-4-chlorobenzamide from 4-chloro-2-nitrobenzoic acid, followed by a condensing reaction to achieve the target compound (Xu Li-feng, 2011). Another method includes a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester to synthesize 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline with advantages such as mild reaction conditions and convenient operation (Gong Ping, 2005).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by spectroscopic techniques such as IR, 1H NMR, and MS. These compounds typically feature a planar quinazoline ring, which may be substituted with various functional groups contributing to their chemical diversity and biological activity. For instance, the structure of a compound similar to 2-(2-chlorophenyl)-4-(4-morpholinyl)quinazoline was confirmed through extensive spectral analysis, indicating the presence of morpholinyl and chlorophenyl groups attached to the quinazoline core (Nan Jiang et al., 2012).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including cyclization, etheration, and reactions with nucleophilic and non-nucleophilic bases. These reactions are essential for modifying the chemical structure and properties of quinazoline derivatives, allowing for the synthesis of compounds with desired biological activities. For example, reactions involving morpholine and diisopropylethylamine (DIPEA) under different conditions can lead to products of substitution, elimination, or isomerization, showcasing the versatility of quinazoline derivatives in chemical synthesis (O.A. Grytsak et al., 2021).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substitution patterns. These properties are critical for determining the compound's suitability for pharmaceutical applications, including drug formulation and delivery. Detailed physical characterization is conducted using techniques like X-ray crystallography to elucidate the crystalline structures of these compounds, offering insights into their physical behavior and interactions (Nan Jiang et al., 2012).
Chemical Properties Analysis
Quinazoline derivatives exhibit a range of chemical properties, including reactivity towards various chemical reagents, stability under different conditions, and the ability to form complexes with metals. These properties are pivotal for their biological activity and potential therapeutic applications. The chemical behavior of these compounds is extensively studied through experimental and theoretical methods to understand their mechanism of action at the molecular level (F. Hassanzadeh et al., 2019).
Propiedades
IUPAC Name |
4-[2-(2-chlorophenyl)quinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-15-7-3-1-5-13(15)17-20-16-8-4-2-6-14(16)18(21-17)22-9-11-23-12-10-22/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYHIJGGALGVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-4-(morpholin-4-yl)quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-methylphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5534100.png)


![4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5534134.png)
![N-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5534141.png)
![3-(4-methoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5534146.png)

![N-(2-furylmethyl)-8-[2-(1H-imidazol-4-yl)ethyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5534155.png)
![2-[(2-chlorophenyl)(4H-1,2,4-triazol-4-ylamino)methyl]-4-fluorophenol](/img/structure/B5534160.png)
![N-2-pyridinyl-2-(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-ylthio)acetamide](/img/structure/B5534166.png)
![N-(4-chlorobenzyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5534167.png)
![6-{[4-(3-pyridinyloxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5534186.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-fluoro-2-pyridinyl)-3-pyrrolidinyl]-1-propanesulfonamide hydrochloride](/img/structure/B5534193.png)